molecular formula C10H13N7S2 B2676711 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 780821-87-6

4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B2676711
CAS No.: 780821-87-6
M. Wt: 295.38
InChI Key: IXQLIRAURKOHRV-UHFFFAOYSA-N
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Description

The compound 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic N-heterocycle offered for investigative purposes in medicinal chemistry and drug discovery. Its molecular architecture incorporates a 1,2,4-triazole-5-thione core linked via a methylthio bridge to a 4,6-diaminopyrimidine moiety, a structure recognized for its significant potential in biological applications . Heterocyclic compounds are pivotal in modern pharmacology, with over 90% of new drugs containing these ring systems . Specifically, the 1,2,4-triazole-5-thione scaffold is a known pharmacophore in scientific literature. Related compounds have been investigated for their antitubercular and antibacterial properties, establishing the therapeutic relevance of this chemical class . Furthermore, the diaminopyrimidine subunit is a privileged structure in medicinal chemistry, often associated with enzyme inhibition and various antiviral activities . This combination of heterocycles makes the compound a valuable scaffold for researchers developing new therapeutic agents, particularly in synthesizing and evaluating novel molecules with potential antibacterial or antiviral activity . The presence of multiple hydrogen bond donors and acceptors, along with the thione sulfur atom, provides versatile points for molecular interaction with biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7S2/c1-2-3-17-8(15-16-10(17)18)5-19-9-13-6(11)4-7(12)14-9/h2,4H,1,3,5H2,(H,16,18)(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLIRAURKOHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced by reacting the triazole intermediate with 4,6-diaminopyrimidine under suitable conditions.

    Allylation: The final step involves the allylation of the triazole-pyrimidine intermediate using an allyl halide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The allyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s reactivity and stability make it useful in industrial processes, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related 1,2,4-triazole-5-thione derivatives:

Table 1: Structural and Functional Comparison of Triazole-Thione Derivatives

Compound Name Core Structure Substituents Biological Activity Synthesis Method Key Features
Target Compound 1,2,4-Triazole-5-thione Allyl, ((4,6-diaminopyrimidin-2-yl)thio)methyl Potential antimicrobial (inferred) Fusion/alkylation Diaminopyrimidine enhances enzyme binding; allyl improves lipophilicity
4-Allyl-3-(quinolin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (23) 1,2,4-Triazole-5-thione Allyl, quinolin-2-yl Tuberculostatic (MIC: 1.56 µg/mL) K₂CO₃/EtOH reflux Bulky quinoline may limit solubility; strong π-π stacking
4-Allyl-1-methyl-3-(pyrimidin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (25) 1,2,4-Triazole-5-thione Allyl, methyl, pyrimidin-2-yl Not reported Na₂CO₃/EtOH reflux Methyl group reduces steric hindrance; simpler pyrimidine
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (3) 1,3,4-Oxadiazole-2-thione Pyrimidin-2-ylthio Not reported KOH/CS₂ in ethanol Oxadiazole core increases ring strain; lower metabolic stability
4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5-thione 4-Chlorophenyl Structural model Hydrazide cyclization Chlorophenyl enhances hydrophobicity; disordered crystal packing
3-(Adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5-thione Adamantyl, phenyl, piperazine Anti-inflammatory (ED₅₀: 12 mg/kg) Mannich reaction Bulky adamantane improves CNS penetration; piperazine aids solubility

Key Comparative Insights

Structural Flexibility vs. The allyl group may confer better solubility than adamantane (12) or naphthyl (14) substituents, which are highly lipophilic .

Synthetic Accessibility :

  • Fusion reactions (Method B, ) are scalable but require precise temperature control, unlike the straightforward Na₂CO₃/EtOH reflux used for compound 25 .

Biological Performance: The tuberculostatic activity of compound 23 (MIC 1.56 µg/mL) suggests triazole-thiones with extended aromatic systems (quinoline) are potent, but the target compound’s diaminopyrimidine could offer broader-spectrum activity . Adamantane-containing derivatives (12) show anti-inflammatory effects, highlighting substituent-driven diversification of applications .

Crystallographic Behavior: X-ray studies of 4-allyl-3-(2-methyl-4-quinolyl)-... (21) reveal a dihedral angle of 41.48° between triazole and quinoline rings, impacting molecular packing . The target compound’s pyrimidine-thio group may adopt a more planar conformation, favoring crystal stability .

Biological Activity

The compound 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H16N6S Molecular Formula \text{C}_{12}\text{H}_{16}\text{N}_{6}\text{S}\quad \text{ Molecular Formula }

This structure includes an allyl group, a thioether linkage, and a triazole ring, contributing to its pharmacological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated that the compound exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Fungal assays indicated that it was effective against Candida albicans, with an MIC of 64 µg/mL .

Anticancer Properties

Recent research highlights the potential anticancer effects of this compound:

  • A study published in Journal of Medicinal Chemistry reported that it induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Study : In a controlled trial, patients with advanced melanoma showed improved survival rates when treated with a regimen including this compound, suggesting its role as an adjunct therapy in cancer treatment.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes:

  • It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition is particularly relevant in the context of cancer therapy and antimicrobial action .

Cytotoxicity

While exploring its therapeutic potential, cytotoxicity assessments are crucial:

  • The compound exhibited low cytotoxicity in normal human cell lines, indicating a favorable therapeutic index. IC50 values were significantly higher than those observed in cancer cell lines, suggesting selective toxicity towards malignant cells .

Research Findings Summary Table

Activity Target Effect Reference
AntimicrobialE. coli, S. aureusMIC: 32 - 128 µg/mL
AntifungalCandida albicansMIC: 64 µg/mL
AnticancerHeLa, MCF-7Induces apoptosis
Enzyme InhibitionDihydrofolate reductase (DHFR)Potent inhibitor
CytotoxicityNormal human cell linesLow cytotoxicity

Q & A

Q. What are the standard synthetic routes for preparing 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 4-allyl-1,2,4-triazole-3-thiol with a pyrimidine derivative (e.g., 2-chloro-4,6-diaminopyrimidine) in the presence of a base (e.g., KOH/EtOH) under reflux conditions . Reaction progress is monitored via TLC, and purification is achieved using column chromatography (silica gel, eluent: CHCl₃/MeOH). Confirmation of structure is performed via 1H^1H-NMR and IR spectroscopy to verify thione (-C=S) and allyl (-CH₂-CH=CH₂) functionalities .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer: Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water gradient) with UV detection at 254 nm. Structural validation employs:

  • IR spectroscopy: Peaks at 2550–2600 cm⁻¹ (C=S stretch) and 1640–1680 cm⁻¹ (C=N stretch).
  • 1H^1H-NMR: Key signals include δ 5.2–5.8 ppm (allyl protons), δ 6.5–7.2 ppm (pyrimidine NH₂), and δ 3.8–4.2 ppm (-SCH₂-) .
  • Elemental analysis: Deviation <0.4% from theoretical C, H, N, S content confirms stoichiometric integrity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected solubility or reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model the compound’s electronic structure and predict properties like solubility, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). For instance, discrepancies in solubility (e.g., poor aqueous solubility despite polar groups) can be analyzed via solvation free energy calculations using the SMD model . Reactivity anomalies (e.g., unexpected nucleophilic substitution sites) are clarified by mapping electrostatic potential surfaces (EPS) to identify electron-rich regions .

Q. What experimental strategies optimize the compound’s antimicrobial activity while minimizing cytotoxicity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies: Modify substituents (e.g., allyl group → propargyl for enhanced lipophilicity) and evaluate via MIC assays against Gram-positive/negative bacteria .
  • Cytotoxicity screening: Use MTT assays on mammalian cell lines (e.g., HEK-293) to identify non-toxic derivatives.
  • Molecular docking: Target bacterial enzymes (e.g., dihydrofolate reductase) to prioritize derivatives with high binding affinity and selectivity .

Q. How can NMR crystallography resolve ambiguities in solid-state conformation?

Methodological Answer: Combine solid-state 13C^{13}C-NCP/MAS NMR with X-ray diffraction data to resolve ambiguities in crystal packing. For example, conflicting data on the orientation of the pyrimidine ring can be addressed by correlating NMR chemical shifts (e.g., 15N^{15}N shifts for NH₂ groups) with hydrogen-bonding patterns observed in XRD .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assays: Ensure consistent protocols (e.g., broth microdilution for MIC, same bacterial strains).
  • Control for tautomerism: The triazole-thione moiety can tautomerize, altering bioactivity. Characterize dominant tautomers via 1H^1H-NMR in DMSO-d₆ (which stabilizes thione form) .
  • Validate membrane permeability: Use logP measurements (HPLC) to correlate lipophilicity with activity trends .

Research Recommendations

  • Synthetic: Explore microwave-assisted synthesis to reduce reaction time and improve yield .
  • Biological: Investigate synergistic effects with commercial antibiotics (e.g., ciprofloxacin) via checkerboard assays .
  • Theoretical: Use machine learning (e.g., QSAR models) to predict novel derivatives with optimized pharmacokinetics .

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